PLpro inhibitor
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Overview
Description
PLpro inhibitors are a type of antiviral drug that target the papain-like protease (PLpro) domain of the SARS-CoV-2 virus . This domain is responsible for cleaving the viral polyprotein as part of viral processing . Moreover, it also cleaves ubiquitin and ISG15 modifications within the host cell, derailing innate immune responses . Small molecule inhibition of the PLpro protease domain significantly reduces viral loads in SARS-CoV-2 infection models .
Synthesis Analysis
The synthesis of PLpro inhibitors involves rigorous computational assessments . A study reported the use of an E-pharmacophore-based virtual screening on a library of compounds to develop a collection of compounds having requisite ligand characteristics aimed at best binding to PLpro .
Molecular Structure Analysis
The molecular structure of PLpro inhibitors has been studied extensively. There are now approximately 30 distinct crystal structures with small molecule inhibitors bound in a surprising number of distinct crystallographic settings . The focus has been on the optimization of an existing compound class, based on SARS-CoV PLpro inhibitor GRL-0617 .
Chemical Reactions Analysis
The chemical reactions involved in the action of PLpro inhibitors are complex. A study reported the discovery of two covalent irreversible PLpro inhibitors, HUP0109 and its deuterated analog DX-027 . HUP0109 selectively targets the viral catalytic cleft of PLpro and covalently modifies its active site cysteine residue (C111) .
Physical And Chemical Properties Analysis
The physical and chemical properties of PLpro inhibitors vary depending on the specific compound. For example, one study identified a compound with an IC50 of 2.6 μM for PLpro inhibition .
Scientific Research Applications
Application in Virology
Summary of the Application
The PLpro inhibitor has been identified as a potential therapeutic target for the treatment of diseases caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . The PLpro is one of two essential cysteine proteases involved in viral replication .
Methods of Application
The application of PLpro inhibitors involves the use of machine learning-driven discovery to identify potent, selective, and orally available SARS-CoV-2 PLpro inhibitors .
Results or Outcomes
The lead compound PF-07957472 (4) has shown robust efficacy in a mouse-adapted model of COVID-19 infection .
Application in Immunology
Summary of the Application
PLpro supports viral reproduction and suppresses the innate immune response of the host . Inhibition of PLpro could not only prevent viral replication but also restore the antiviral immunity of the host, resulting in the speedy recovery of the patient .
Methods of Application
The application of PLpro inhibitors in this field involves the use of small molecule inhibition of the PLpro protease domain .
Results or Outcomes
Significant reduction in viral loads in SARS-CoV-2 infection models has been observed with the use of PLpro inhibitors .
Application in Drug Design
Summary of the Application
PLpro is an important molecular target in the design of SARS-CoV antiviral drugs .
Methods of Application
The application of PLpro inhibitors in drug design involves the use of structure-based drug design techniques to identify potential inhibitors .
Results or Outcomes
The use of PLpro inhibitors has resulted in the development of potential antiviral drugs against SARS-CoV .
Application in Preclinical Studies
Summary of the Application
PLpro inhibitors have shown efficacy in preclinical settings . They have been used in mouse-adapted models of COVID-19 infection .
Methods of Application
The application of PLpro inhibitors in preclinical studies involves the use of machine learning-driven discovery of potent, selective, and orally available SARS-CoV-2 PLpro inhibitors .
Results or Outcomes
The lead compound PF-07957472 (4) provided robust efficacy in a mouse-adapted model of COVID-19 infection .
Application in Antiviral Therapeutics
Summary of the Application
PLpro inhibitors have been identified as potential antiviral therapeutics . They provide important protection against coronavirus disease 2019 (COVID-19) caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .
Methods of Application
The application of PLpro inhibitors in antiviral therapeutics involves the use of machine learning-driven discovery of potent, selective, and orally available SARS-CoV-2 PLpro inhibitors .
Results or Outcomes
Application in Enhancing Host Defense System
Summary of the Application
PLpro inhibitors may exert their activity by inhibiting viral replication and enhancing the host defense system .
Future Directions
Future research is focused on the development of more effective PLpro inhibitors. For example, compound 1, a covalent PLpro inhibitor that can inhibit SARS-COV-2 replication in cells, is a promising lead fragment for future PLpro drug discovery campaigns . Additionally, the discovery of more diverse therapeutic options with novel anti-viral mechanisms is beneficial, especially given the recent emergence of several new variants that caused a resurgence of the virus .
properties
IUPAC Name |
5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-14-11-12-18(24-16(3)25)13-21(14)22(26)23-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-13,15H,1-3H3,(H,23,26)(H,24,25)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPYBLOBHQLIET-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PLpro inhibitor | |
CAS RN |
1093070-14-4 |
Source
|
Record name | 5-(Acetylamino)-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093070-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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